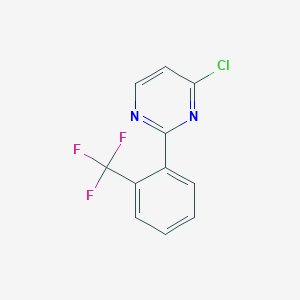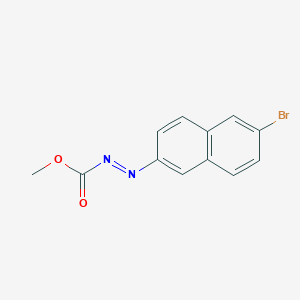
methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to a diazene group, which is further esterified with a methyl carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Diazotization: The 6-bromonaphthalene is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is coupled with methyl carbamate under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the design of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl (E)-2-(6-chloronaphthalen-2-yl)diazene-1-carboxylate
- Methyl (E)-2-(6-fluoronaphthalen-2-yl)diazene-1-carboxylate
- Methyl (E)-2-(6-iodonaphthalen-2-yl)diazene-1-carboxylate
Uniqueness
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of new materials and pharmaceuticals.
特性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC名 |
methyl N-(6-bromonaphthalen-2-yl)iminocarbamate |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)15-14-11-5-3-8-6-10(13)4-2-9(8)7-11/h2-7H,1H3 |
InChIキー |
SJSWKVULPSJIID-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N=NC1=CC2=C(C=C1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
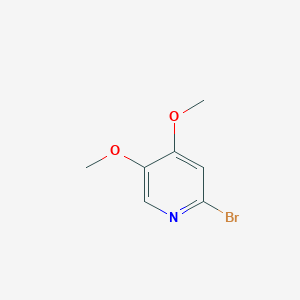
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)

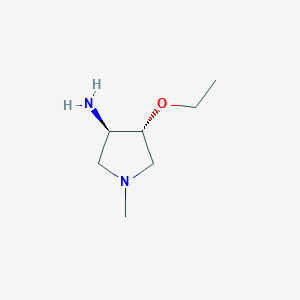
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
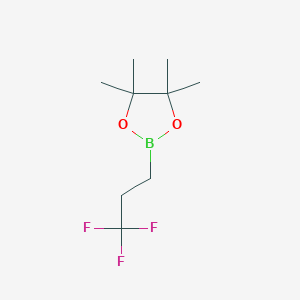

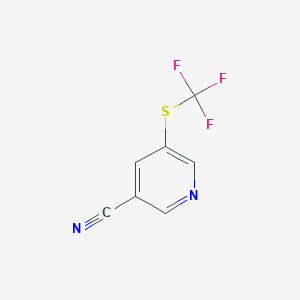
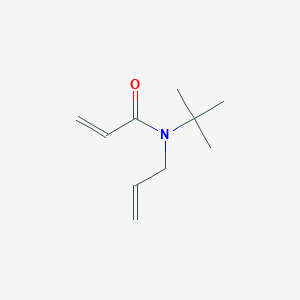
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
